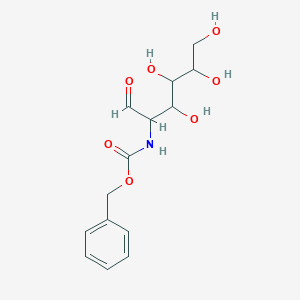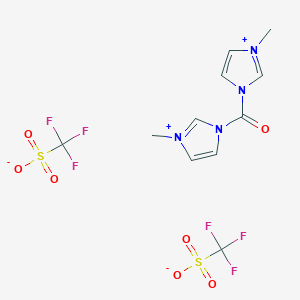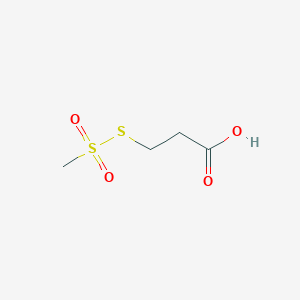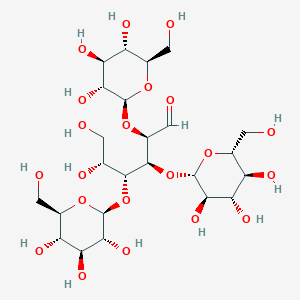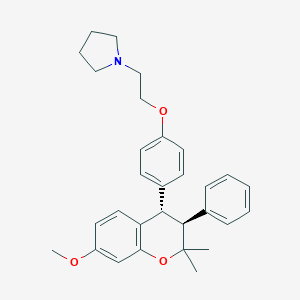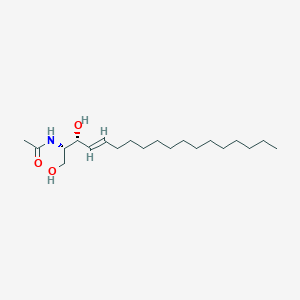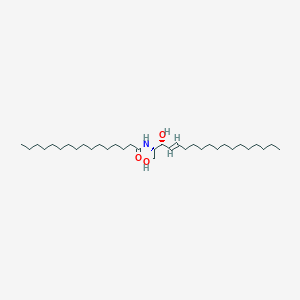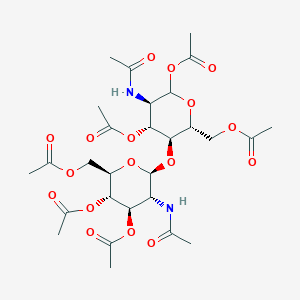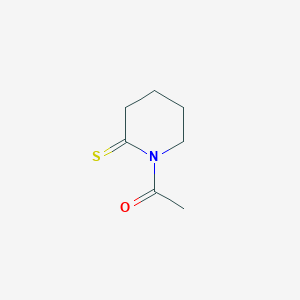
1-(2-Sulfanylidenepiperidin-1-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanylidenepiperidin-1-YL)ethanone, commonly known as SP, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. SP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
The mechanism of action of SP is not fully understood. However, it has been suggested that SP exerts its effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SP has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. SP has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation, differentiation, and survival. Additionally, SP has been shown to activate the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
Biochemical And Physiological Effects
SP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). SP has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, SP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
SP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are also some limitations to using SP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic benefits have not been fully explored, which limits its use in clinical trials.
Future Directions
There are several future directions for the study of SP. One direction is to explore its potential therapeutic benefits in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to further elucidate its mechanism of action, which will help to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of SP, which will help to improve its yield and purity. Finally, future studies could explore the use of SP in combination with other drugs, which may enhance its therapeutic efficacy.
Synthesis Methods
SP can be synthesized using various methods, including the reaction between piperidin-1-yl-acetone and thiourea, and the reaction between piperidin-1-yl-acetone and hydrogen sulfide. The former method involves the reaction between piperidin-1-yl-acetone and thiourea in the presence of ethanol and sodium hydroxide. The reaction proceeds at room temperature for 24 hours, and the resulting product is purified using column chromatography. The latter method involves the reaction between piperidin-1-yl-acetone and hydrogen sulfide in the presence of sodium hydroxide. The reaction proceeds at room temperature for 12 hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
SP has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. SP has been studied in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, SP has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, SP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, SP has been shown to inhibit the growth and proliferation of cancer cells.
properties
CAS RN |
121003-23-4 |
|---|---|
Product Name |
1-(2-Sulfanylidenepiperidin-1-YL)ethanone |
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-(2-sulfanylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 |
InChI Key |
RLJLZIIKOQLQMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1=S |
Canonical SMILES |
CC(=O)N1CCCCC1=S |
synonyms |
2-Piperidinethione, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
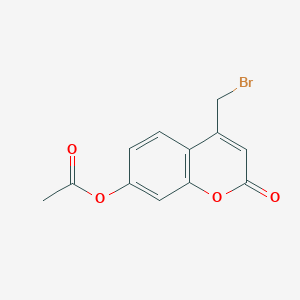
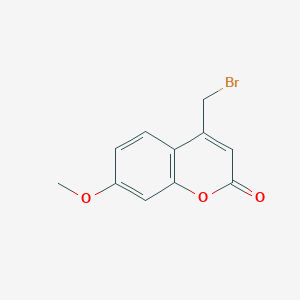
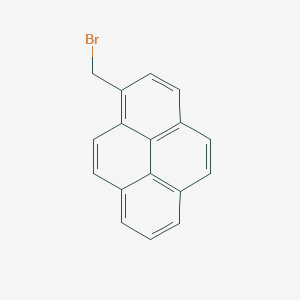
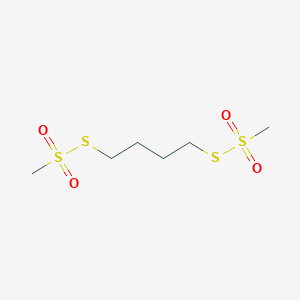
![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
